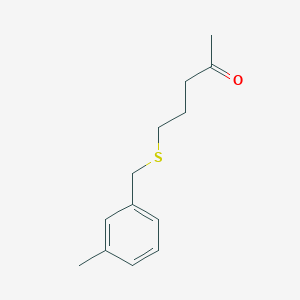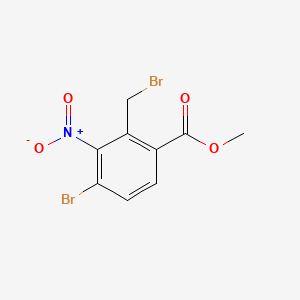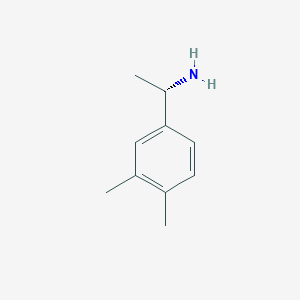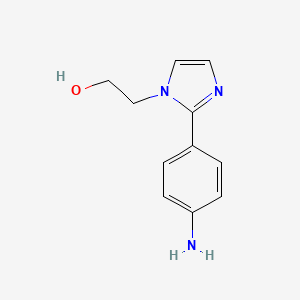
2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol is a compound that features an imidazole ring substituted with an aminophenyl group and an ethanol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol typically involves the reaction of 4-nitrophenylethanol with imidazole under specific conditions. The nitro group is then reduced to an amino group using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas . This method ensures the selective reduction of the nitro group without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol side chain can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, as mentioned in the preparation methods.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for the reduction of nitro groups.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
科学研究应用
2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence
作用机制
The mechanism of action of 2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions contribute to the compound’s biological and chemical effects .
相似化合物的比较
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the imidazole ring.
4-Aminophenethyl alcohol: Similar structure but with a different side chain.
Uniqueness
2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol is unique due to the presence of both the imidazole ring and the aminophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
属性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
2-[2-(4-aminophenyl)imidazol-1-yl]ethanol |
InChI |
InChI=1S/C11H13N3O/c12-10-3-1-9(2-4-10)11-13-5-6-14(11)7-8-15/h1-6,15H,7-8,12H2 |
InChI 键 |
FPAPUFJVYQDPSG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC=CN2CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


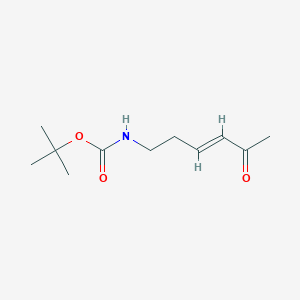
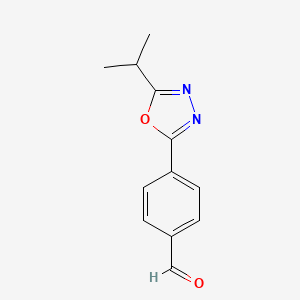
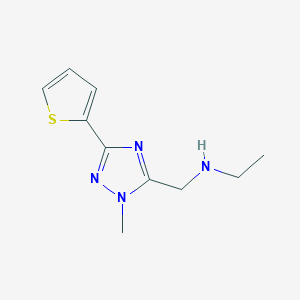
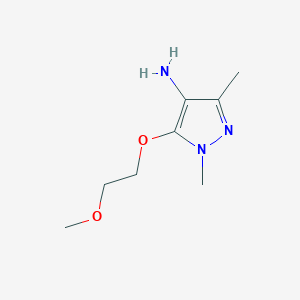

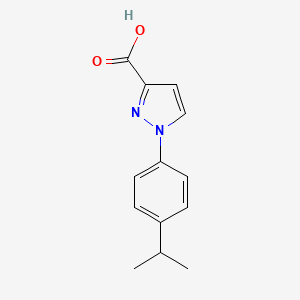
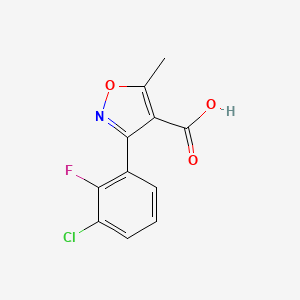

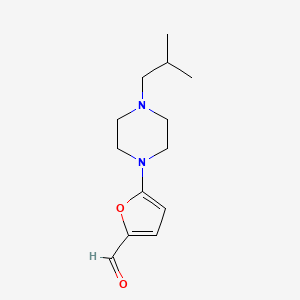
![4-((4'-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)amino)-4-oxobutanoic acid](/img/structure/B13640123.png)
